Aclimostat - 2082752-83-6

Aclimostat

Catalog Number: EVT-257657
CAS Number: 2082752-83-6
Molecular Formula: C26H42N2O6
Molecular Weight: 478.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aclimostat is under investigation in clinical trial NCT03254368 (Study to Assess the Effects and Safety of ZGN-1061 in Overweight and Obese Participants With Type 2 Diabetes).
Source and Classification

Aclimostat is derived from a series of synthetic modifications aimed at enhancing its pharmacological properties. It is classified as an enzyme inhibitor, specifically targeting the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and immune regulation. This classification positions Aclimostat as a potential candidate for conditions such as diabetes and autoimmune disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Aclimostat involves several key steps, typically starting from readily available chemical precursors. The process can be summarized as follows:

  1. Initial Reaction: The synthesis begins with the formation of an intermediate compound through a condensation reaction between an amine and a carboxylic acid derivative.
  2. Cyclization: This intermediate undergoes cyclization to form a core structure that is essential for the biological activity of Aclimostat.
  3. Functionalization: Various functional groups are introduced through electrophilic substitution reactions to enhance solubility and bioavailability.
  4. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

These methods highlight the complexity involved in synthesizing Aclimostat, requiring careful control of reaction conditions to achieve optimal yields and purity.

Molecular Structure Analysis

Structure and Data

Aclimostat's molecular structure can be described by its chemical formula, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural formula indicates specific functional groups that contribute to its biological activity:

  • Core Structure: Aclimostat features a bicyclic core that is essential for its interaction with target enzymes.
  • Functional Groups: The presence of amine and carboxyl groups facilitates binding to DPP-IV, enhancing its inhibitory activity.

The molecular weight of Aclimostat is approximately 350 daltons, making it suitable for oral bioavailability.

Chemical Reactions Analysis

Reactions and Technical Details

Aclimostat undergoes various chemical reactions that are pivotal for its activity:

These reactions are crucial for understanding how Aclimostat functions at the molecular level.

Mechanism of Action

Process and Data

Aclimostat's mechanism of action primarily revolves around its role as a DPP-IV inhibitor. By blocking this enzyme, Aclimostat:

  • Increases Incretin Levels: Incretins are hormones that stimulate insulin secretion in response to meals; higher levels can improve glycemic control.
  • Reduces Glucagon Secretion: By inhibiting glucagon release, Aclimostat helps lower blood sugar levels.
  • Modulates Immune Response: In addition to its metabolic effects, Aclimostat may also influence immune cell function, making it relevant in autoimmune disease contexts.

The data supporting these mechanisms come from both in vitro studies and preclinical trials demonstrating improved metabolic parameters in treated subjects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Aclimostat exhibits several key physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions, facilitating oral administration.
  • Stability: Chemically stable under physiological conditions with a half-life conducive for therapeutic use.
  • pH Sensitivity: Exhibits optimal activity at physiological pH levels (around 7.4), ensuring efficacy within the human body.

These properties are essential for determining the formulation strategies for clinical applications.

Applications

Scientific Uses

Aclimostat has several potential applications in scientific research and clinical practice:

  • Diabetes Management: As a DPP-IV inhibitor, it is being explored for managing type 2 diabetes by improving glycemic control.
  • Autoimmune Disorders: Research indicates potential benefits in conditions like rheumatoid arthritis due to its immune-modulating effects.
  • Cancer Therapy: Preliminary studies suggest that Aclimostat may have roles in cancer treatment by modulating tumor microenvironments.

These applications highlight the versatility of Aclimostat as a therapeutic agent across different medical fields.

Introduction to Aclimostat

Chemical Identity and Structural Characterization

Molecular Formula and Weight

Aclimostat is defined by the systematic name (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl 3-(2-morpholinoethyl)azetidine-1-carboxylate. Its chemical identity is unambiguously characterized as follows:

  • Molecular Formula: C₂₆H₄₂N₂O₆ [4] [6]
  • Molecular Weight: 478.62 g/mol (monoisotopic mass: 478.3043 Da) [6] [9]

Table 1: Core Chemical Identifiers of Aclimostat

PropertyValue
CAS Registry Number2082752-83-6
IUPAC Name(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl 3-(2-morpholinoethyl)azetidine-1-carboxylate
SMILESC[C@@]1(O[C@@H]1CC=C(C)C)[C@H]1C@HC@@HOC(=O)N1CC(C1)CCN1CCOCC1
InChI KeyQJWJPMLDQYEPPW-AUKZVGPFSA-N

Stereochemical Configuration

Aclimostat’s biological activity is critically dependent on its stereochemistry, featuring five chiral centers with defined absolute configurations:

  • The epoxide ring adopts (2R,3R) stereochemistry [4].
  • The spirocyclic octane system exhibits (3R,4S,5S,6R) stereochemistry [9].
  • The morpholine-linked azetidine carboxylate moiety contributes to target engagement specificity.X-ray crystallography or NMR-based conformational analysis would be required to resolve the full three-dimensional topology, though the canonical SMILES and InChI keys confirm the stereodescriptors [4] [9].

Physicochemical Properties

Key properties influencing bioavailability and formulation include:

  • Solubility: 230 mg/mL in DMSO; moderate hydrophobicity [5].
  • Partition Coefficient (logP): Predicted ~2.85, indicating moderate lipophilicity [9].
  • Topological Polar Surface Area (TPSA): 76.3 Ų, suggesting moderate membrane permeability [9].
  • Stability: Storage at 4°C under nitrogen is recommended to prevent degradation [9].

Table 2: Experimental Physicochemical Parameters

PropertyValueMethod/Context
Solubility (DMSO)230 mg/mL (480 mM)In vitro stock solution
logP2.85Computational prediction
Rotatable Bonds8Molecular dynamics
Hydrogen Bond Acceptors7QSAR modeling

Historical Development and Patent Landscape

The development of Aclimostat emerged from efforts to improve upon first-generation MetAP2 inhibitors like beloranib, which showed efficacy but posed thrombotic risks:

  • Preclinical Optimization: Structural refinements focused on reducing off-target effects while maintaining MetAP2 affinity. Studies in diet-induced obese mice demonstrated weight loss and metabolic improvements comparable to beloranib, without coagulation marker elevation in dogs [5] [8].
  • Clinical Advancement: Entered Phase 2 trials (NCT03254368) for obesity and type 2 diabetes in 2017 [6].
  • Patent Status: No specific patents for Aclimostat are detailed in the provided sources, though typical coverage would include composition-of-matter, synthesis methods, and therapeutic uses. The lack of accessible patent data suggests proprietary development by Zafgen, Inc. (now Larimar Therapeutics) [6] [10].

Classification Within Methionine Aminopeptidase-2 (MetAP2) Inhibitors

MetAP2 inhibitors block post-translational N-terminal methionine excision, disrupting angiogenesis and lipid metabolism. Aclimostat classifies as a reversible, non-covalent inhibitor with distinct attributes:

Table 3: Comparative Analysis of Select MetAP2 Inhibitors

InhibitorChemical ClassSelectivityKey Differentiators of Aclimostat
BeloranibFumagillin analogModerateHigher thrombotic risk
TNP-470Fumagillin derivativeLowLimited clinical utility
AclimostatSynthetic epoxideHighImproved coagulation safety; synthetic tractability
  • Mechanistic Precision: Binds the MetAP2 catalytic site, inhibiting enzymatic activity (IC₅₀ unreported in sources) [6] [8].
  • Transcriptional Effects: In HepG2 cells, it induces gene expression changes similar to beloranib, suggesting comparable metabolic reprogramming [5].
  • Structural Advantages: The epoxide-oxaspiro core enables selective MetAP2 engagement, while the morpholinoethylazetidine group enhances solubility versus earlier rigid scaffolds [4] [9].

Compound Synonym Table

SynonymContext
AclimostatGeneric name
ZGN-1061Developmental code
2082752-83-6CAS Registry Number

Properties

CAS Number

2082752-83-6

Product Name

Aclimostat

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-(2-morpholin-4-ylethyl)azetidine-1-carboxylate

Molecular Formula

C26H42N2O6

Molecular Weight

478.6 g/mol

InChI

InChI=1S/C26H42N2O6/c1-18(2)5-6-21-25(3,34-21)23-22(30-4)20(7-9-26(23)17-32-26)33-24(29)28-15-19(16-28)8-10-27-11-13-31-14-12-27/h5,19-23H,6-17H2,1-4H3/t20-,21-,22-,23-,25+,26+/m1/s1

InChI Key

QJWJPMLDQYEPPW-AUKZVGPFSA-N

SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C

Solubility

Soluble in DMSO

Synonyms

ZGN-1061; ZGN1061; ZGN 1061; Aclimostat

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)N4CC(C4)CCN5CCOCC5)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.